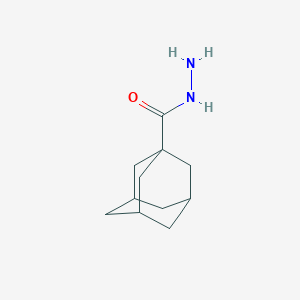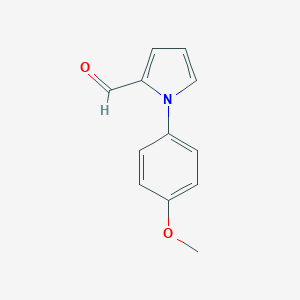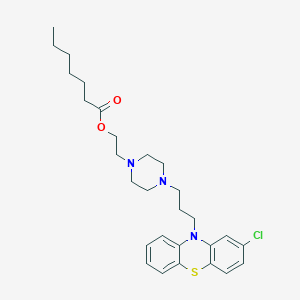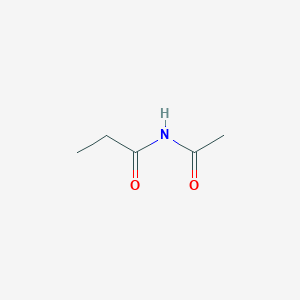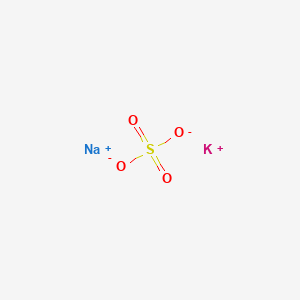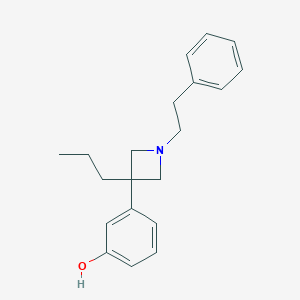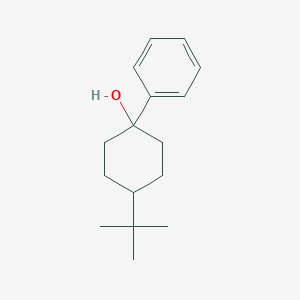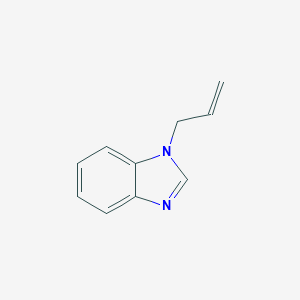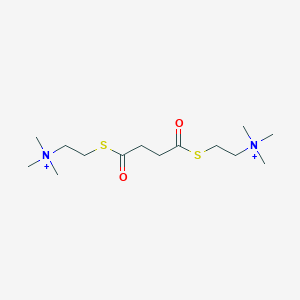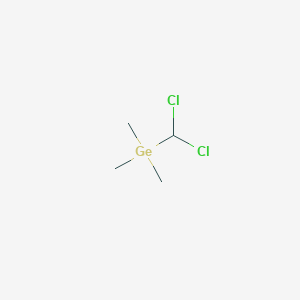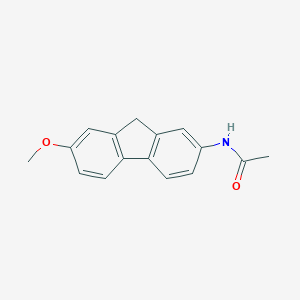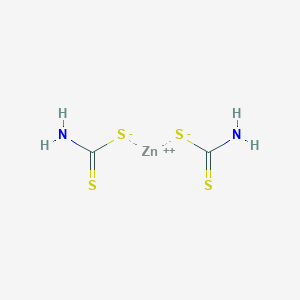
ZINC dithiocarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Zinc dithiocarbamate (ZDC) is a compound that is widely used in the field of chemistry due to its unique properties. It is a type of coordination compound that contains a zinc ion and a dithiocarbamate ligand. The compound is synthesized using various methods and has been extensively researched for its scientific applications.
科学的研究の応用
ZINC dithiocarbamate has been extensively researched for its scientific applications. It is widely used as a curing agent in the rubber industry due to its ability to crosslink rubber molecules. It is also used as a stabilizer in PVC and other polymers. ZINC dithiocarbamate has been shown to have antifungal and antibacterial properties and is used as a preservative in the food industry. In addition, ZINC dithiocarbamate has been studied for its potential use as a catalyst in various chemical reactions.
作用機序
ZINC dithiocarbamate works by coordinating with metal ions in the system and forming complexes. These complexes can then interact with other molecules, leading to various chemical reactions. In the rubber industry, ZINC dithiocarbamate acts as a curing agent by crosslinking rubber molecules through the formation of coordination bonds. In the food industry, ZINC dithiocarbamate acts as a preservative by interacting with metal ions in the food and preventing the growth of bacteria and fungi.
生化学的および生理学的効果
ZINC dithiocarbamate has been shown to have potential biochemical and physiological effects. Studies have shown that ZINC dithiocarbamate can induce oxidative stress in cells, leading to cell death. ZINC dithiocarbamate has also been shown to have potential neurotoxic effects and can affect the immune system. However, more research is needed to fully understand the biochemical and physiological effects of ZINC dithiocarbamate.
実験室実験の利点と制限
ZINC dithiocarbamate has several advantages and limitations for lab experiments. One advantage is its ability to form stable complexes with metal ions, making it useful in various chemical reactions. However, ZINC dithiocarbamate can also be toxic to cells and organisms, making it important to use caution when handling the compound. In addition, ZINC dithiocarbamate can be difficult to work with due to its insolubility in water.
将来の方向性
There are several future directions for research on ZINC dithiocarbamate. One area of research is the potential use of ZINC dithiocarbamate as a catalyst in various chemical reactions. Another area of research is the potential use of ZINC dithiocarbamate as a preservative in the food industry. Additionally, more research is needed to fully understand the biochemical and physiological effects of ZINC dithiocarbamate and its potential use in medicine.
Conclusion
In conclusion, ZINC dithiocarbamate is a compound that has been extensively researched for its scientific applications. It is synthesized using various methods and has been shown to have potential uses in the rubber, PVC, food, and chemical industries. ZINC dithiocarbamate works by coordinating with metal ions and forming complexes, leading to various chemical reactions. While ZINC dithiocarbamate has several advantages for lab experiments, it is important to use caution when handling the compound due to its potential toxicity. There are several future directions for research on ZINC dithiocarbamate, including its potential use as a catalyst and preservative, as well as its potential use in medicine.
合成法
ZINC dithiocarbamate can be synthesized using various methods, including the reaction of zinc oxide or zinc chloride with a dithiocarbamate ligand. The most common method is the reaction of zinc oxide with carbon disulfide and a secondary amine, such as diethanolamine. The resulting product is then treated with hydrochloric acid to obtain ZINC dithiocarbamate. Other methods include the reaction of zinc chloride with a dithiocarbamate ligand in the presence of a base, such as sodium hydroxide.
特性
CAS番号 |
18984-88-8 |
|---|---|
製品名 |
ZINC dithiocarbamate |
分子式 |
C2H4N2S4Zn |
分子量 |
249.7 g/mol |
IUPAC名 |
zinc;dicarbamodithioate |
InChI |
InChI=1S/2CH3NS2.Zn/c2*2-1(3)4;/h2*(H3,2,3,4);/q;;+2/p-2 |
InChIキー |
MBBWTVUFIXOUBE-UHFFFAOYSA-L |
SMILES |
C(=S)(N)[S-].C(=S)(N)[S-].[Zn+2] |
正規SMILES |
C(=S)(N)[S-].C(=S)(N)[S-].[Zn+2] |
同義語 |
Zinc dithiocarbamate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



